REACTION_CXSMILES
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[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].C1C(=O)N([Br:21])C(=O)C1>>[Br:21][CH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:11])([F:12])[F:13]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=C(C=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
C1CC(=O)N(C1=O)Br
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
BrCC1=C(C=C(C#N)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |